tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O4S. It is a piperidine derivative that features a tert-butyl carbamate group and a methylsulfonyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general steps include:
Formation of the piperidine intermediate: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine intermediate with tert-butyl chloroformate.
Addition of the methylsulfonyl group: Finally, the methylsulfonyl group is introduced using methylsulfonyl chloride under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate: This compound is unique due to its specific combination of functional groups.
This compound: Similar compounds include other piperidine derivatives with different substituents, such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tert-butyl carbamate group and a methylsulfonyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNHVUSSUREGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649484 | |
Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287953-38-2 | |
Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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